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Compound of Interest

Compound Name: JNJ-64264681

Cat. No.: B15577197 Get Quote

This technical support center provides troubleshooting guidance and frequently asked

questions (FAQs) for researchers, scientists, and drug development professionals working with

the Bruton's tyrosine kinase (BTK) inhibitor, JNJ-64264681, in in vivo experiments.

Frequently Asked Questions (FAQs)
Q1: What is JNJ-64264681 and what is its mechanism of action?

JNJ-64264681 is an orally bioavailable, irreversible covalent inhibitor of Bruton's tyrosine

kinase (BTK).[1][2][3] It targets and binds to BTK, preventing the activation of the B-cell antigen

receptor (BCR) signaling pathway.[1] This inhibition of BTK-mediated signaling pathways

ultimately hinders the growth of malignant B cells where BTK is often overexpressed.[1] BTK is

a crucial kinase in B-lymphocyte development, activation, signaling, proliferation, and survival.

[1]

Q2: What are the potential therapeutic applications of JNJ-64264681?

JNJ-64264681 has shown potential in treating B-cell malignancies and autoimmune disorders.

[2][4] Preclinical studies have demonstrated its efficacy in both cancer and autoimmune

models.[4][5] Clinical trials have been conducted to evaluate its safety and efficacy in patients

with non-Hodgkin lymphoma and chronic lymphocytic leukemia.[6]

Q3: What is the recommended storage and stability for JNJ-64264681?
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For long-term storage, JNJ-64264681 powder should be kept at -20°C for up to 3 years.[2]

Stock solutions in solvent can be stored at -80°C for up to a year.[2] It is advisable to aliquot

stock solutions to prevent repeated freeze-thaw cycles.[2]

Troubleshooting Guide
In Vivo Formulation and Delivery
Q4: I am having trouble dissolving JNJ-64264681 for in vivo administration. What are the

recommended solvents and formulation protocols?

JNJ-64264681 is insoluble in water.[2] For oral administration, two formulation methods are

suggested:

CMC-Na Suspension: A homogeneous suspension can be prepared using carboxymethyl

cellulose sodium (CMC-Na). For example, to achieve a 5 mg/mL concentration, add 5 mg of

JNJ-64264681 to 1 mL of CMC-Na solution and mix thoroughly.[2]

PEG300, Tween80, and ddH2O Solution: For a 1 mL working solution, you can add 50 µL of

a 100 mg/mL clarified DMSO stock solution to 400 µL of PEG300. After mixing until clear,

add 50 µL of Tween80 and mix again. Finally, add 500 µL of ddH2O to reach the final

volume. This mixed solution should be used immediately.[2]

Corn Oil Suspension: Another option is to add 50 µL of a 13 mg/mL clear DMSO stock

solution to 950 µL of corn oil and mix well. This solution should also be used immediately.[2]

Note: Using fresh DMSO is recommended as moisture-absorbing DMSO can reduce solubility.

[2]

Q5: What is the recommended route of administration for JNJ-64264681 in preclinical models?

JNJ-64264681 is an orally active compound and has demonstrated excellent oral efficacy in

preclinical cancer and autoimmune models.[2][4][5]

Pharmacokinetics and Pharmacodynamics
Q6: I am observing lower than expected in vivo efficacy. What are the known pharmacokinetic

properties of JNJ-64264681?
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The following pharmacokinetic parameters were observed in a Phase 1 study in healthy human

participants. While these are from human studies, they can provide insights into the

compound's behavior.

Parameter Value Species Notes

Terminal Half-life 1.6–13.2 hours Human

Observed in a single-

ascending dose study.

[7][8] Preclinical

studies in rats and

dogs also showed a

short half-life of less

than 2 hours.[9]

Time to Steady State
Achieved by day 2

with multiple doses
Human [7][8]

Dose Proportionality

Exposure was less

than dose-proportional

from 4 mg to 36 mg.

Human

Dose-normalized area

under the

concentration-time

curves were similar for

36 mg and 100 mg

doses.[7][8]

Plasma Protein

Binding
>90% Various

Highly bound to

plasma proteins

across species, with

albumin being the

major contributor in

humans.[9]

Q7: How can I confirm target engagement in my in vivo model?

Target engagement can be assessed by measuring Bruton's tyrosine kinase occupancy

(BTKO). In a human phase 1 study, a Meso Scale Discovery (MSD) immunoassay platform

was used to evaluate BTKO in peripheral blood mononuclear cell (PBMC) lysates.[8] High BTK

occupancy (≥90%) was achieved at 4 hours after dosing with 200/400 mg single doses.[7][8]

You can adapt such an assay for your specific animal model and tissue of interest.
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Experimental Protocols
General In Vivo Formulation Protocol (using PEG300/Tween80)

Prepare a stock solution of JNJ-64264681 in DMSO (e.g., 100 mg/mL). Ensure the DMSO is

fresh.[2]

For a 1 mL final volume, carefully pipette 50 µL of the DMSO stock solution into 400 µL of

PEG300.

Mix the solution thoroughly until it is clear.

Add 50 µL of Tween80 to the mixture and mix again until clear.

Add 500 µL of sterile double-distilled water (ddH2O) to the solution and mix to achieve the

final formulation.

This formulation should be prepared fresh and administered immediately.[2]
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Caption: BTK Signaling Pathway Inhibition by JNJ-64264681.
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Caption: General Experimental Workflow for In Vivo Studies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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